molecular formula C21H38N4O4S B13395604 tert-butyl N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]carbamate

tert-butyl N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]carbamate

Cat. No.: B13395604
M. Wt: 442.6 g/mol
InChI Key: SVLNCGHFZLQFOA-UHFFFAOYSA-N
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Description

tert-butyl N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]carbamate is a structurally complex molecule featuring a thieno[3,4-d]imidazolone core, a pentanoylamino linker, and a tert-butyl carbamate group. This compound is derived from biotin (vitamin B7) analogs, as evidenced by the presence of the 2-oxo-hexahydrothienoimidazole moiety, which is a hallmark of biotin derivatives . The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes. The hexyl chain and pentanoylamino linker contribute to its lipophilicity and molecular flexibility, which are critical for interactions in biochemical systems.

Properties

IUPAC Name

tert-butyl N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N4O4S/c1-21(2,3)29-20(28)23-13-9-5-4-8-12-22-17(26)11-7-6-10-16-18-15(14-30-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLNCGHFZLQFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Strategies

Based on the structure of the target compound, the synthesis would likely involve several steps, including the formation of the thieno[3,4-d]imidazole ring system, the attachment of the pentanoylamino side chain, and the introduction of the N-protected hexylcarbamate moiety.

1. Construction of the Thieno[3,4-d]imidazole Ring: This heterocyclic system can be synthesized using various methods, often involving the cyclization of appropriately substituted thiophene or imidazole precursors.

2. Amide Coupling: The pentanoylamino side chain would be attached via standard amide coupling reactions, using activating agents such as polymer-bound triphenylphosphine (TPP). These reactions typically involve reacting a carboxylic acid with an amine in the presence of a coupling agent to form an amide bond.

Introduction of the N-Protected Hexylcarbamate: The tert-butyl N-protected hexylcarbamate moiety can be introduced by reacting a hexylamine derivative with a tert-butyloxycarbonyl (Boc) protecting group.

Key Intermediates

Hypothetically, key intermediates in the synthesis could include:

  • A suitably protected 2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazole derivative.
  • A hexylamine derivative bearing a tert-butyl carbamate protecting group.
  • A pentanoic acid derivative with an appropriate leaving group for amide coupling.

Example Strategy

A plausible synthetic route might involve:

  • Synthesizing the thieno[3,4-d]imidazole core.
  • Attaching the pentanoylamino group to the thieno[3,4-d]imidazole.
  • Synthesizing the N-protected hexylcarbamate moiety.
  • Coupling the two fragments together to form the final compound.

Analysis

Analysis of the synthesized compound would involve standard spectroscopic techniques such as:

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. . This effect can accelerate reaction rates and influence the overall pathway of the reaction.

Comparison with Similar Compounds

3-(1-{6-[5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-4-yl)-pentanoylamino]-hexyl}-1H-pyrrol-2-yl)-propionic acid methyl ester (Compound 19)

  • Structural Differences : Incorporates a pyrrol-2-yl-propionic acid methyl ester group instead of the tert-butyl carbamate.
  • Synthesis: Synthesized via coupling of amine 18 with DOHA-Me (4,7-dioxo-heptanoic acid methyl ester) in methanol, followed by purification via silica chromatography .

Dodecyl-trithiocarbonate-ED-biotin

  • Structural Differences : Contains a dodecyl-trithiocarbonate chain and ethylenediamine linker.
  • Synthesis: Derived from d-biotin via sequential reactions with 4-cyano-4-dodecyl-sulfanylcarbothioylsulfanyl-pentanoic acid and thiazolidine-2-thione in DCM/DMF .
  • Functional Implications : The trithiocarbonate group enables reversible addition-fragmentation chain transfer (RAFT) polymerization, making it suitable for polymer-based biochemical applications.

Imidazole Derivatives from Table 7 (Molecules, 2008)

  • Key Examples: 5{10}: 4-[(N,N-diethylamino)carbonyl]-5-[(tert-butoxyglycyl)carbonyl]-1H-imidazole. 5{14}: 4-({4-[(tert-butoxy)carbonyl]piperazinyl}carbonyl)-5-[(tert-butoxyglycyl)carbonyl]-1H-imidazole.
  • Structural Differences: Substituents like piperazinyl and diethylamino groups replace the hexyl carbamate chain.
  • Functional Implications: Increased steric bulk in 5{14} may hinder binding to hydrophobic pockets, while the diethylamino group in 5{10} enhances basicity .

Physicochemical and Functional Comparisons

Aggregation Behavior

  • The thienoimidazolone core in the target compound and its analogs (e.g., 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid) exhibits distinct aggregation patterns due to hydrogen bonding from the imidazolone ring and sulfur atoms (Figure S8, ). This contrasts with quaternary ammonium compounds (e.g., BAC-C12), which form micelles with critical micelle concentrations (CMCs) of ~3–8 mM .

Lipophilicity and Solubility

  • Target Compound : The hexyl chain and tert-butyl carbamate contribute to moderate lipophilicity (predicted logP ~2.5–3.0).
  • Compound 19 : The methyl ester and pyrrole groups reduce logP (~1.8–2.2), enhancing aqueous solubility.
  • Dodecyl-trithiocarbonate-ED-biotin : The dodecyl chain increases logP (>4), favoring membrane permeability but reducing water solubility .

Similarity Metrics

  • Using Tanimoto and Dice coefficients, the target compound shares >70% similarity with biotin derivatives like compound 19 and Dodecyl-trithiocarbonate-ED-biotin due to the conserved thienoimidazolone core. However, dissimilarity arises from substituents (e.g., tert-butyl vs. trithiocarbonate) .

Metabolic Stability

    Biological Activity

    tert-butyl N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]carbamate is a complex organic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound features a unique thieno[3,4-d]imidazole ring structure which contributes to its biological activity. The molecular formula is C21H38N4O4SC_{21}H_{38}N_{4}O_{4}S with a molecular weight of approximately 386.509 g/mol. Key physicochemical properties include:

    PropertyValue
    Density1.2 ± 0.1 g/cm³
    Boiling Point694.2 ± 50.0 °C
    LogP0.56
    PSA144.33 Ų

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. It has been shown to modulate pathways associated with cell signaling and immune responses.

    Biological Activity and Pharmacological Studies

    Recent studies have highlighted the compound's potential as an antiviral agent and its role in modulating metabolic pathways:

    • Antiviral Activity : Research indicates that this compound exhibits significant antiviral properties against various viral families. It has been validated in cell culture models for its efficacy against respiratory viruses including coronaviruses and paramyxoviruses .
    • Pharmacokinetics : The compound demonstrates favorable pharmacokinetic properties such as high solubility and metabolic stability in plasma, which are essential for drug development .
    • Case Studies :
      • A study assessing the efficacy of similar compounds reported promising results in reducing viral titers in infected animal models .
      • Another investigation focused on the compound's ability to inhibit specific protein interactions crucial for viral replication .

    Research Findings

    A variety of research findings support the biological activity of this compound:

    • Cell Culture Studies : In vitro studies have demonstrated that the compound effectively reduces viral load in human bronchial epithelial cells infected with SARS-CoV-2 .
    • Animal Models : Efficacy was also observed in animal studies where treatment resulted in decreased morbidity associated with viral infections .

    Q & A

    Basic: What are the recommended synthetic routes for this compound?

    The synthesis typically involves coupling reactions between biotin derivatives (e.g., 5-(2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid) and aminohexyl intermediates. Key steps include:

    • Amide bond formation : Reacting d-biotin derivatives with 1,6-diaminohexane in DMF or THF, using coupling agents like EDCI/HOBt .
    • Carbamate protection : Introducing the tert-butyl carbamate group via reaction with Boc-anhydride under basic conditions (e.g., DBU) .
    • Purification : Flash chromatography on silica gel with gradients of ethyl acetate/hexane or methanol/DCM .
    • Validation : NMR (1H, 13C) and HRMS for structural confirmation, focusing on tert-butyl protons (~1.4 ppm) and biotin-related peaks .

    Basic: How can NMR spectroscopy confirm the structure of this compound?

    Key NMR features include:

    • Tert-butyl group : A singlet at ~1.4 ppm (9H, C(CH3)3) .
    • Hexyl chain protons : Multiplet signals between 1.2–1.6 ppm (CH2 groups) and ~3.1 ppm (N–CH2) .
    • Thienoimidazolone moiety : Distinct downfield shifts for NH protons (6.5–8.5 ppm) and sulfur/oxygen-related carbons in 13C NMR .
    • Validation : Use deuterated solvents (DMSO-d6 or CDCl3) and 2D techniques (HSQC, HMBC) to resolve overlapping signals .

    Advanced: What experimental design strategies can optimize synthesis yield?

    • Statistical Design of Experiments (DoE) : Apply factorial designs to test variables like temperature (40–60°C), stoichiometry (1:1 to 1:2), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) can identify optimal conditions .
    • In-line monitoring : Use TLC or HPLC to track reaction progress and minimize side products .
    • Scale-up considerations : Adjust mixing efficiency and solvent volume ratios to maintain yield during bulk synthesis .

    Advanced: How do structural analogs affect biological activity, and how are these effects analyzed?

    • Analog synthesis : Replace the hexyl chain with shorter (C4) or branched alkyl groups to study steric effects .
    • Activity assays : Compare binding affinity to avidin/streptavidin using surface plasmon resonance (SPR) or fluorescence quenching .
    • Computational modeling : Use attention-based aggregation models (e.g., prompt-guided atom importance maps) to predict interaction hotspots .
    • Data validation : Cross-reference HRMS ([M+H]+ = 584.7) and enzymatic resistance assays to confirm stability .

    Advanced: How can stereochemical challenges in the thienoimidazolone moiety be resolved?

    • Chiral separation : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and isopropanol/hexane mobile phases .
    • NOESY NMR : Detect spatial proximity between imidazolone protons and adjacent methylene groups to confirm spatial configuration .
    • X-ray crystallography : Co-crystallize with avidin to resolve absolute configuration, leveraging hydrogen-bonding patterns .

    Basic: Which purification techniques are effective for isolation?

    • Flash chromatography : Use silica gel with stepwise gradients (e.g., 5% → 20% methanol in DCM) to separate polar byproducts .
    • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for high-purity crystals .
    • Quality control : Monitor purity via HPLC (C18 column, 5–30% acetonitrile gradient) and ensure >95% purity for biological assays .

    Advanced: How to resolve mass spectrometry data discrepancies?

    • Ionization optimization : Switch between ESI (+) and MALDI-TOF to enhance ionization efficiency for hydrophobic regions .
    • Isotopic pattern analysis : Verify molecular formula (C27H44N4O4S) by matching observed vs. theoretical isotopic distributions .
    • Cross-validation : Combine HRMS with NMR integration ratios (e.g., tert-butyl vs. hexyl protons) to confirm stoichiometry .

    Advanced: What role does computational chemistry play in predicting reactivity?

    • Reaction path modeling : Use density functional theory (DFT) to simulate intermediates and transition states (e.g., amide bond formation) .
    • AI-driven optimization : Apply COMSOL Multiphysics or ICReDD frameworks to predict optimal solvent/base combinations and reduce trial-and-error .
    • Data integration : Feed experimental results (e.g., failed reactions) into machine learning models to refine predictive algorithms .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.